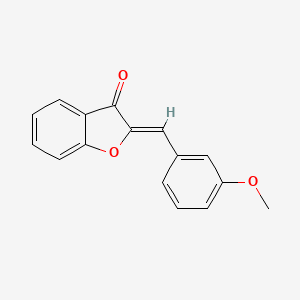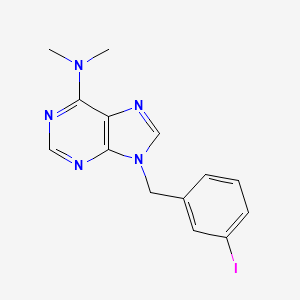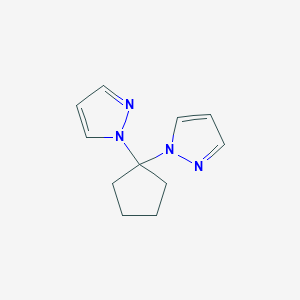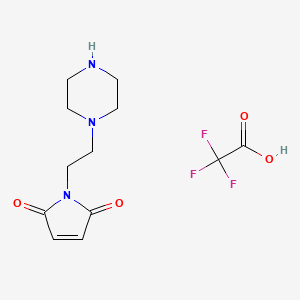![molecular formula C19H22N4O B12923107 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl- CAS No. 89459-56-3](/img/structure/B12923107.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide is a synthetic compound belonging to the class of acridine derivatives. Acridines are known for their planar tricyclic structure, which allows them to intercalate into DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Alkylation: The dimethylaminoethyl side chain is introduced through an alkylation reaction.
Carboxamide Formation: The carboxamide group is introduced at the 4th position of the acridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities and properties .
科学研究应用
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and binding kinetics.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA processes in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide involves:
DNA Intercalation: The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are responsible for relieving torsional strain in DNA during replication and transcription. .
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): A related compound with similar DNA intercalating properties.
9-Amino-DACA: Another derivative with modifications at the amino group.
Uniqueness
9-Amino-N-(2-(dimethylamino)ethyl)-6-methylacridine-4-carboxamide is unique due to its specific substitution pattern, which enhances its DNA binding affinity and topoisomerase inhibition compared to other acridine derivatives .
属性
CAS 编号 |
89459-56-3 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-13-16(11-12)22-18-14(17(13)20)5-4-6-15(18)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChI 键 |
LRPRZJDTKYKDTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
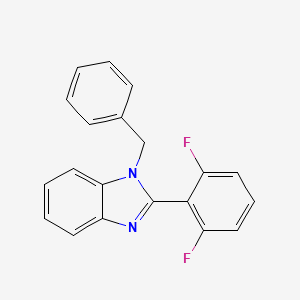


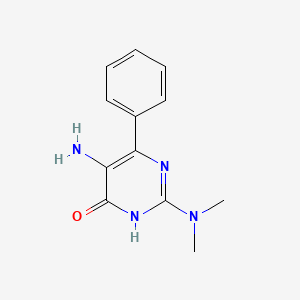
![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)

